molecular formula C12H12N2O2 B8391023 5-(4-Hydroxy-phenyl)-2,6-dimethyl-2H-pyridazin-3-one

5-(4-Hydroxy-phenyl)-2,6-dimethyl-2H-pyridazin-3-one

Cat. No. B8391023
M. Wt: 216.24 g/mol
InChI Key: OCLMTCGYLATUDH-UHFFFAOYSA-N
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Patent
US08586588B2

Procedure details

A solution of the product from step 1 (3.2 g, 14 mmol) in CH2Cl2 (40 mL) was cooled to 0° C. and BBr3 (6.6 mL, 5.0 eq.) was added dropwise. The ice-bath was removed and the reaction was stirred at rt for 1 h, after which the reaction mixture was poured into 50 mL of ice cold saturated NH4Cl solution with stirring. The resulting solid was filtered, and washed with water (3×15 mL) then Et2O (2×15 mL) to give the product of step 2 (0.66 g, 22%): MS m/z 217 (M+H).
Name
product
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([CH3:15])=[N:13][N:12]([CH3:16])[C:11](=[O:17])[CH:10]=2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:14]([CH3:15])=[N:13][N:12]([CH3:16])[C:11](=[O:17])[CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
product
Quantity
3.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC(N(N=C1C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
ADDITION
Type
ADDITION
Details
after which the reaction mixture was poured into 50 mL of ice cold saturated NH4Cl solution
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (3×15 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC(N(N=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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